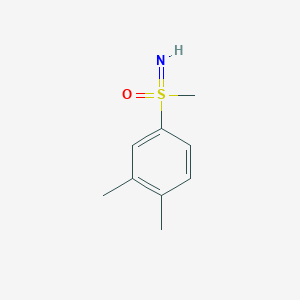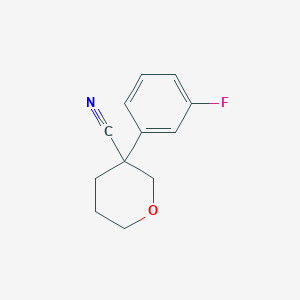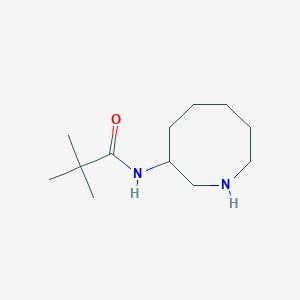![molecular formula C13H20ClNOS B13219239 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClNOS. It is primarily used for research purposes and has applications in various scientific fields. The compound is characterized by the presence of a methoxyphenyl group attached to a cyclohexanamine structure, with a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzenethiol with cyclohexanone to form an intermediate, which is then reacted with ammonia or an amine to produce the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the cyclohexanamine structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclohexanamine derivatives.
Substitution: Various substituted phenylcyclohexanamine derivatives.
Scientific Research Applications
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group and the sulfanyl linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride
- 4-[(2-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Uniqueness
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride is unique due to its specific methoxyphenyl and sulfanyl groups, which confer distinct chemical properties and biological activities compared to similar compounds. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research.
Properties
Molecular Formula |
C13H20ClNOS |
|---|---|
Molecular Weight |
273.82 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11;/h2-5,10-11H,6-9,14H2,1H3;1H |
InChI Key |
SHCRDHJSYCOPHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC2CCC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219158.png)
![1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13219162.png)

![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
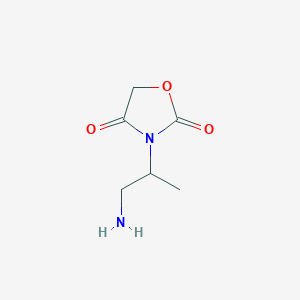
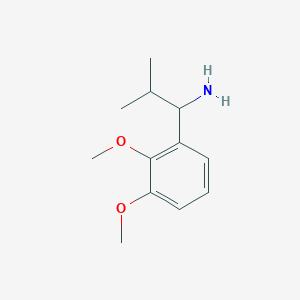

![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)


![4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)
